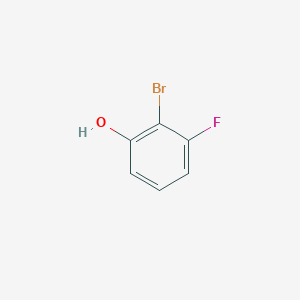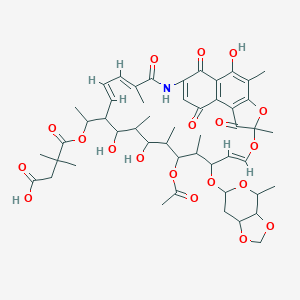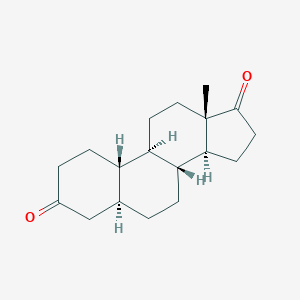
(5alpha)-Estrane-3,17-dione
Descripción general
Descripción
“(5alpha)-Estrane-3,17-dione” is a steroid molecule that is involved in steroid metabolism . It is a substrate for the enzyme 5α-reductase, which is involved in the metabolic transformations of a variety of endogenous steroids . The enzyme is produced in many tissues in both males and females, including the reproductive tract, testes, ovaries, skin, seminal vesicles, prostate, epididymis, and many organs, including the nervous system .
Chemical Reactions Analysis
The chemical reactions involving “(5alpha)-Estrane-3,17-dione” are catalyzed by the enzyme 5α-reductase . This enzyme catalyzes the conversion of a 3-oxo-5α-steroid (like “(5alpha)-Estrane-3,17-dione”) and an acceptor into a 3-oxo-Δ4-steroid and a reduced acceptor .Aplicaciones Científicas De Investigación
Estrane Derivatives for Biochemical Studies
- Estrane derivatives like (5alpha)-Estrane-3,17-dione have been prepared for biochemical studies. These compounds are useful in understanding the structure and function of steroids at the biochemical level (Chiadao Chen, 1958).
Inhibitors for Steroid 5alpha-Reductases
- Research has shown that certain estrane derivatives act as inhibitors for human steroid 5alpha-reductases, enzymes involved in the metabolism of testosterone and other androgens. This is relevant for diseases like benign prostatic hyperplasia and prostatic cancer (A. Guarna et al., 1997).
Discovery and Biosynthesis of Metabolites
- In vitro studies using (5alpha)-Estrane-3,17-dione derivatives have led to the discovery and characterization of new metabolites, contributing to the understanding of the metabolism of banned doping agents (Jean-François Lévesque et al., 2005).
Insights into Enzyme Function and Inhibitor Design
- Studies on 17beta-hydroxysteroid dehydrogenase type 5, which is involved in steroid metabolism, provide insights into enzyme function and potential inhibitor design. This enzyme is involved in the reduction and oxidation of various steroids, including (5alpha)-Estrane-3,17-dione derivatives (T. Penning et al., 2001).
Steroid Metabolism in Rat Adrenal Tissue
- Research has explored the metabolism of androst-4-ene-3,17-dione by rat adrenal tissue, shedding light on the enzyme systems involved in steroid metabolism, including the reduction of (5alpha)-Estrane-3,17-dione (P. Maynard & E. Cameron, 1973).
Conformation Analysis and NMR Spectra
- The study of the conformation and NMR spectra of (5alpha)-Estrane-3,17-dione derivatives is crucial for understanding their structural properties (M. Buděšínský et al., 2005).
Prostate Cytosol Receptor Protein Studies
- Investigations into the binding of (5alpha)-Estrane-3,17-dione to rat prostate cytosol receptor protein have provided insights into steroid hormone-receptor interactions (P. K. Grover & W. Odell, 1975).
Propiedades
IUPAC Name |
(5S,8R,9R,10S,13S,14S)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13-,14+,15+,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDKSBHJIGNEOH-IMRIKWHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5alpha)-Estrane-3,17-dione | |
CAS RN |
5696-58-2 | |
| Record name | Estrane-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrane-3,17-dione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRANE-3,17-DIONE, (5.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NR2239PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
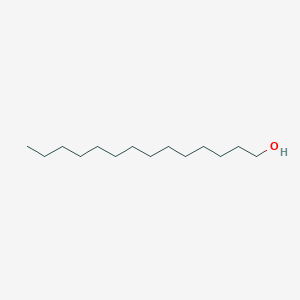
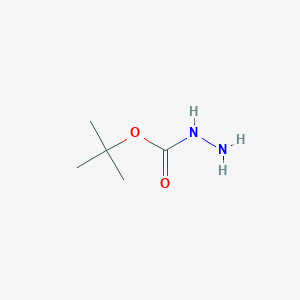
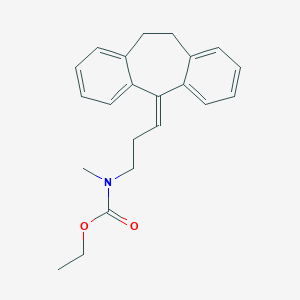
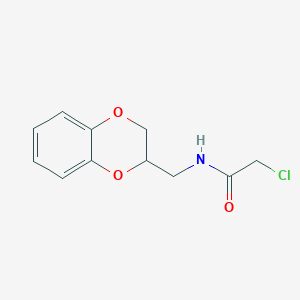
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)



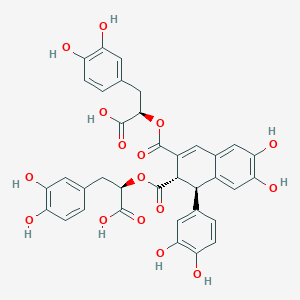

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
